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Compound of Interest

Compound Name: Ivermectin Impurity H

Cat. No.: B601522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structural elucidation of Ivermectin Impurity H. Ivermectin, a

potent anti-parasitic agent, is a semi-synthetic derivative of avermectin, a macrocyclic lactone.

[1] During its synthesis and storage, various impurities can arise, which require thorough

characterization to ensure the quality, safety, and efficacy of the final drug product. Ivermectin
Impurity H is a known related substance of Ivermectin.

Ivermectin Impurity H: Identification and Properties
Ivermectin Impurity H is identified as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-

hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][3][4] Its fundamental properties

are summarized in the table below.
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Property Value Source

Systematic Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S

,13S,14Z,20R,21R,24S)-6'-

[(2S)-butan-2-yl]-21,24-

dihydroxy-12-

[(2R,4S,5S,6S)-5-hydroxy-4-

methoxy-6-methyloxan-2-

yl]oxy-5',11,13,22-

tetramethylspiro[3,7,19-

trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,

²⁴]pentacosa-10,14,16,22-

tetraene-6,2'-oxane]-2-one

PubChem[5]

CAS Number 71837-27-9
Pharmaffiliates, GLP Pharma

Standards

Molecular Formula C41H62O11 Pharmaffiliates, PubChem

Molecular Weight 730.92 g/mol Pharmaffiliates, PubChem

Experimental Protocols for Structural Elucidation
The structural elucidation of Ivermectin Impurity H involves a multi-step process

encompassing isolation, separation, and characterization using various analytical techniques.

Isolation and Separation
Preparative High-Performance Liquid Chromatography (HPLC) is the primary method for

isolating Ivermectin Impurity H from the bulk drug substance.

Experimental Protocol: Preparative HPLC

Instrumentation: A preparative HPLC system equipped with a pump, a UV detector, and a

fraction collector.

Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 mm x 10 mm, 5

µm) is commonly used.
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed.

A common mobile phase composition is water:acetonitrile (30:70, v/v).

Flow Rate: A flow rate of approximately 1.0 mL/min is suitable for analytical scale, which

would be scaled up for preparative purposes.

Detection: UV detection at 245 nm is appropriate for monitoring the elution of ivermectin and

its impurities.

Sample Preparation: The bulk ivermectin sample is dissolved in a suitable solvent, such as

methanol, at a high concentration for preparative scale injections.

Fraction Collection: Fractions corresponding to the peak of Impurity H are collected.

Post-Collection Processing: The collected fractions are concentrated using a rotary

evaporator and then dried under high vacuum to yield the isolated impurity.

Structural Characterization
Once isolated, the structure of Impurity H is elucidated using a combination of mass

spectrometry and nuclear magnetic resonance spectroscopy.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-

of-flight or ion trap analyzer).

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization

(APCI) can be used.

Mass Analysis: Full scan mass spectra are acquired to determine the molecular weight of the

impurity. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns,

which are crucial for structural elucidation.

Data Interpretation: The fragmentation pattern of Impurity H is compared with that of the

parent ivermectin molecule to identify structural modifications.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Solvent: A deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD) is

used to dissolve the isolated impurity.

Experiments: A suite of NMR experiments is conducted, including:

1D NMR: ¹H NMR to identify proton signals and ¹³C NMR to identify carbon signals.

2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations, which is key for assembling the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, aiding in stereochemical assignments.

Data Presentation and Interpretation
The data obtained from the analytical techniques are compiled and interpreted to confirm the

structure of Ivermectin Impurity H.

High-Performance Liquid Chromatography (HPLC) Data
The retention time of Ivermectin Impurity H will differ from that of the main ivermectin

components (H2B1a and H2B1b) and other impurities under specific chromatographic

conditions.
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Compound
Typical Retention Time
(min)

Chromatographic
Conditions

Ivermectin H2B1a Varies

Column: Zorbax Extend-C18

(150 mm × 4.6 mm, 3.5-µm).

Mobile Phase: Gradient of

water and

acetonitrile/methanol. Flow

Rate: 1.5 mL/min. Detection:

245 nm.

Ivermectin H2B1b Varies

Column: Zorbax Extend-C18

(150 mm × 4.6 mm, 3.5-µm).

Mobile Phase: Gradient of

water and

acetonitrile/methanol. Flow

Rate: 1.5 mL/min. Detection:

245 nm.

Ivermectin Impurity H
To be determined

experimentally
As above

Mass Spectrometry (MS) Data
The mass spectrum of Ivermectin Impurity H will show a molecular ion peak corresponding to

its molecular weight and characteristic fragment ions.
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Ion Expected m/z Interpretation

[M+H]⁺ 731.43 Protonated molecule

[M+Na]⁺ 753.41 Sodium adduct

[M+NH₄]⁺ 748.46 Ammonium adduct

Fragment 1 569
Loss of the monosaccharide

unit

Fragment 2 307

Spiroketal fragment resulting

from McLafferty-type

rearrangement of the aglycon

Nuclear Magnetic Resonance (NMR) Data
The NMR spectra of Ivermectin Impurity H will show characteristic shifts and correlations that

confirm its structure. The key differences compared to Ivermectin H2B1a would be the absence

of signals corresponding to the second sugar unit (oleandrose) and the demethylation at the C5

position.

¹H NMR Characteristic Signals (Predicted)

Proton
Expected Chemical Shift
(ppm)

Multiplicity

Anomeric proton of the single

sugar unit
~4.5-5.0 d

Olefinic protons ~5.0-6.0 m

Methine protons ~3.0-4.5 m

Methoxy protons ~3.4-3.6 s

Methyl protons ~0.8-2.0 m, d, t

¹³C NMR Characteristic Signals (Predicted)
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Carbon Expected Chemical Shift (ppm)

Carbonyl (C1) ~170-175

Olefinic carbons ~115-140

Anomeric carbon of the single sugar unit ~95-105

Carbons bearing oxygen ~60-90

Aliphatic carbons ~10-50

Visualization of Experimental Workflow and
Structural Relationships
Experimental Workflow for Structural Elucidation
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Caption: Workflow for the isolation and structural elucidation of Ivermectin Impurity H.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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